molecular formula C6H10F3NO2 B3365708 5-Amino-6,6,6-trifluorohexanoic acid CAS No. 1258640-68-4

5-Amino-6,6,6-trifluorohexanoic acid

Cat. No.: B3365708
CAS No.: 1258640-68-4
M. Wt: 185.14
InChI Key: FIHCREFFHDZYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6,6,6-trifluorohexanoic acid is a chemical building block of significant interest in organic and medicinal chemistry research. It features a hexanoic acid backbone that is functionalized with an amino group at the 5-position and a trifluoromethyl group at the 6-position. The presence of the trifluoromethyl group is a key structural motif, as it is known to profoundly influence the physicochemical properties of molecules, including enhanced metabolic stability, lipophilicity, and bioavailability . This makes the compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Researchers can utilize the carboxylic acid and amino functionalities for further derivatization, such as amide bond formation or incorporation into peptide chains, to create novel compounds for biological evaluation. The compound is closely related to other trifluoromethylated synthons, such as 6,6,6-trifluoro-5-oxohexanoic acid, which has been used in the synthesis of trifluoromethyl-substituted nitrogen heterocycles like piperidines and indolizidinones . As a For Research Use Only (RUO) product, this compound is intended for laboratory research purposes and is not for diagnostic or therapeutic use. Proper safety protocols must be followed, as handling of strong acids like trifluoroacetic acid, a related compound, requires precautions due to their corrosive nature and potential to cause severe skin burns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6,6,6-trifluorohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)4(10)2-1-3-5(11)12/h4H,1-3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHCREFFHDZYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 6,6,6 Trifluorohexanoic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure amino acids, as biological systems are highly sensitive to stereochemistry. Approaches for 5-Amino-6,6,6-trifluorohexanoic acid primarily leverage chiral auxiliaries to direct the formation of the desired stereoisomer.

Chiral Auxiliary-Based Strategies

Chiral auxiliary-based strategies are a cornerstone for the asymmetric synthesis of non-proteinogenic amino acids. nih.govnih.gov These methods involve temporarily incorporating a chiral molecule that guides the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. d-nb.infogeneseo.edu

A leading methodology for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. nih.govrsc.org These square-planar complexes function as effective chiral glycine equivalents, where the metal center enhances the acidity of the glycine α-protons, facilitating their removal to form a nucleophilic enolate. nih.gov

For the synthesis of (S)-2-amino-6,6,6-trifluorohexanoic acid, a Ni(II) complex derived from glycine and a chiral ligand, such as one based on an (S)-o-[(N-benzylprolyl)amino]benzophenone scaffold, is employed. nih.govrsc.org This approach has been refined through the development of ligands like a trichlorinated version, which demonstrates excellent stereocontrolling ability. chemrxiv.org The complex is deprotonated with a base and then reacted with an electrophile, in this case, 4,4,4-trifluorobutyl iodide (CF₃(CH₂)₃I), to introduce the fluorinated side chain. nih.govd-nb.info The rigid, chiral environment provided by the ligand on the Ni(II) complex effectively shields one face of the glycine enolate, directing the incoming alkyl halide to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond. nih.gov This methodology has proven to be robust and is a powerful tool for accessing a diverse range of fluorinated amino acids on a gram scale. chemrxiv.org

The key step in this synthetic sequence is the stereoselective alkylation of the Ni(II)-glycine Schiff base complex. nih.govrsc.org The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature, using a base like potassium hydroxide (B78521) in methanol (B129727). nih.gov The choice of chiral ligand is critical for achieving high diastereoselectivity. d-nb.info For instance, the use of a specific trichloro-substituted chiral ligand results in the formation of the desired (S,2S) diastereomer of the alkylated complex with high purity, observing the undesirable (S,2R) diastereomer in amounts not exceeding 1–2%. d-nb.info

One of the main technical challenges under strongly basic conditions is the potential for oxidative decomposition of the starting complex and the alkylated products. d-nb.info Despite this, the alkylation reaction is generally chemically clean and reliably reproducible. d-nb.info

Table 1: Optimization of Alkylation Reaction Conditions

This interactive table summarizes the conditions for the asymmetric alkylation of the Ni(II)-complex.

Parameter Condition Observation Citation
Reactants Ni(II)-complex, CF₃(CH₂)₃I (1.05 equiv) Standard reactants for side-chain introduction. nih.gov
Base 10% KOH/MeOH (1.05 equiv) Effective base for deprotonation of the complex. nih.gov
Solvent Dimethylformamide (DMF) Common solvent for this type of alkylation. nih.gov
Temperature Room Temperature Mild conditions sufficient for the reaction. nih.gov
Atmosphere Argon Used to prevent oxidative decomposition. nih.govd-nb.info

| Diastereomeric Purity | >92% de | High diastereoselectivity is typically achieved. | chemrxiv.org |

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemate entirely into a single, desired enantiomer. This approach combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product.

While a specific DKR protocol for this compound is not prominently detailed, the methodology has been successfully applied to the synthesis of the closely related (S)-2-amino-5,5,5-trifluoropentanoic acid. nih.govacs.org This process demonstrates the feasibility of DKR for preparing enantiomerically pure fluorinated amino acids. nih.gov The synthesis involves the resolution of a racemic mixture, often an N-acyl amino acid, using an enzyme or chiral reagent that selectively reacts with one enantiomer, while a racemization catalyst continuously interconverts the enantiomers of the starting material. nih.govacs.org This approach provides an operationally convenient route for producing these valuable compounds on a significant scale. nih.gov

Enzymatic Synthesis and Biocatalytic Pathways

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymatic routes to amino acids often employ enzymes such as transaminases (ATAs), which catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. mdpi.com

A potential biocatalytic pathway for this compound would involve the synthesis of the corresponding α-keto acid, 6,6,6-trifluoro-2-oxohexanoic acid, followed by a stereoselective reductive amination step catalyzed by an engineered amine transaminase. While the direct enzymatic synthesis of 6-aminohexanoic acid from cyclohexane (B81311) has been demonstrated using mixed-species cultures, adapting such a pathway for a fluorinated analogue presents challenges. nih.gov Another approach involves L-lysine α-oxidase, which converts L-lysine into 5-aminovaleric acid through oxidative decarboxylation of an intermediate keto acid. researchgate.net A similar oxidase-based pathway could potentially be engineered for the target molecule.

Recent advances have combined photoredox catalysis with pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes to achieve stereoselective C-C bond formation, opening new avenues for the synthesis of non-canonical amino acids. nih.gov Such synergistic dual-catalytic systems could be envisioned for the synthesis of complex fluorinated amino acids, providing access to novel structures with high enantioselectivity. nih.gov

Large-Scale Preparative Methodologies

The transition from a laboratory-scale procedure to a large-scale preparative method is a critical step for the practical application of a synthetic compound. researchgate.net The asymmetric alkylation of a chiral Ni(II)-glycine Schiff base complex has been successfully scaled up to produce over 100 grams of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid. nih.govd-nb.info This demonstrates the robustness and industrial applicability of the methodology. geneseo.edu

Several key optimizations were crucial for this successful scale-up:

Purification Strategy : To avoid large-scale column chromatography, a method was developed to precipitate the major diastereomeric product, (S,2S)-5, directly from the reaction mixture. nih.gov This significantly simplifies the purification process.

Complex Disassembly : The standard procedure for hydrolyzing the alkylated Ni(II) complex uses HCl in methanol. nih.gov For a large-scale synthesis, this would require prohibitively large solvent volumes. An improved procedure uses dimethoxyethane (DME) at 50–60 °C, which, despite being a partially biphasic system, allows the disassembly to proceed effectively. nih.gov

Auxiliary Recovery : A major economic advantage of this large-scale process is the ability to recover and reuse the chiral auxiliary. d-nb.infogeneseo.edu The chiral ligand can be recovered at over 90% efficiency, making the process more cost-effective and sustainable. nih.govd-nb.info

Table 2: Key Steps in Large-Scale Synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid

This interactive table outlines the optimized protocol for gram-scale production.

Step Description Key Optimization Citation
1. Alkylation Reaction of the chiral Ni(II)-glycine complex with CF₃(CH₂)₃I. Use of a highly stereocontrolling trichloro-ligand. nih.govd-nb.info
2. Product Isolation Isolation of the major (S,2S)-diastereomer. Direct precipitation from the reaction mixture, avoiding chromatography. nih.gov
3. Complex Disassembly Acidic hydrolysis to release the free amino acid. Use of dimethoxyethane (DME) instead of methanol to reduce solvent volume. nih.gov
4. Fmoc Protection Protection of the amino group using Fmoc-OSu. Standard procedure performed after Ni(II) ion removal with EDTA. nih.govd-nb.info
5. Final Purification Crystallization of the final product. Crystallization from toluene (B28343) to yield a product with >99% ee. nih.govd-nb.info

| 6. Auxiliary Recovery | Isolation of the chiral ligand for reuse. | Recovered via filtration of its hydrochloric salt with >90% efficiency. | nih.govd-nb.info |

Information regarding the synthetic methodologies for this compound is not available in the reviewed scientific literature.

Extensive searches for novel synthetic routes for the chemical compound “this compound” did not yield specific results. The existing body of scientific research predominantly focuses on the synthesis of the isomeric compound, 2-Amino-6,6,6-trifluorohexanoic acid , and other α-amino acids containing fluorine.

Research on fluorinated amino acids is a significant area of study, particularly concerning α-amino acids, which are fundamental building blocks for peptides and proteins. The synthesis of these compounds, including enantioselective methods, is well-documented. For instance, methods such as the asymmetric alkylation of chiral Ni(II) complexes are employed for producing various fluorinated α-amino acids. However, specific literature detailing the development of synthetic routes for the γ-amino acid isomer, this compound, could not be located.

Therefore, it is not possible to provide an article on the "Development of Novel Synthetic Routes" for this compound as per the requested outline.

Applications in Chemical Biology and Advanced Materials Research

Role as Stereodefined Building Blocks in Complex Molecular Architectures

The precise three-dimensional arrangement (stereochemistry) of 5-Amino-6,6,6-trifluorohexanoic acid makes it a valuable component for constructing complex, well-defined molecular structures. Its integration into larger molecules can enforce specific conformations and enhance stability.

In the field of peptide engineering, non-proteinogenic amino acids are incorporated to improve the characteristics of natural peptides. st-andrews.ac.uk The inclusion of building blocks like this compound into peptide chains is a strategy to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties.

Detailed Research Findings:

Modulation of Biophysical Properties: The incorporation of fluorinated amino acids into peptides is a recognized method for altering key properties such as local hydrophobicity and metabolic stability. researchgate.netresearchgate.net The bulky and electron-withdrawing nature of the trifluoromethyl group can introduce conformational constraints, influencing how the peptide folds. st-andrews.ac.uk

Enhanced Stability: Standard peptides are often susceptible to rapid degradation by proteases in biological systems. Introducing unnatural amino acids can render the peptide backbone unrecognizable to these enzymes, thereby increasing its proteolytic stability and bioavailability for research applications. st-andrews.ac.uk

Platform for Innovative Design: Peptidomimetic engineering serves as a platform technology for the innovative design of molecules that can be integrated into bio-hybrid functional materials. youtube.com By using machine learning and computational tools to understand structure-function relationships, researchers can design peptides with specific functions. youtube.com The use of unique amino acids is central to creating these next-generation biomaterials. st-andrews.ac.ukyoutube.com For instance, analogues of 6-aminohexanoic acid (the non-fluorinated parent compound) have been synthesized and evaluated as inhibitors for the enzyme plasmin, demonstrating the utility of such building blocks in designing bioactive molecules. nih.gov

Beyond its structural role, this compound functions as a precursor for biochemical probes and molecular tools designed to investigate biological systems. The trifluoromethyl group acts as a unique spectroscopic tag.

Detailed Research Findings:

Encoded Fluorophore Analogues: Researchers have designed non-canonical amino acids that act as sensitive fluorescent probes when incorporated into proteins. nih.gov Similarly, the CF₃ group of this compound serves as a sensitive NMR probe. researchgate.netnih.gov

Multifunctional Platforms: Peptides can be used to functionalize nanoparticles, creating nanoprobes with capabilities in sensing and localization within biological systems. youtube.com Incorporating a fluorinated tag like this compound into such a peptide would allow the resulting nanoprobe to be tracked using ¹⁹F NMR.

Probes for Cellular Imaging: The development of molecular probes is crucial for cellular imaging and monitoring biological processes. nih.gov While many probes are based on fluorescence, the fluorine atom provides a distinct advantage for NMR-based detection due to the absence of background fluorine signals in most biological systems. researchgate.net

Utility in ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy as Probes

The ¹⁹F nucleus is an excellent probe for NMR spectroscopy. researchgate.net Its 100% natural abundance and high gyromagnetic ratio result in a sensitivity that is 83% of that of a proton (¹H), making it readily observable. researchgate.netnih.gov Furthermore, the wide range of ¹⁹F chemical shifts (~350 ppm) makes the fluorine signal exceptionally sensitive to its local chemical environment. nih.govnsf.gov This sensitivity is the foundation of its use as a reporter on molecular structure, interactions, and dynamics.

Property¹⁹F¹H¹³C
Natural Abundance 100%99.98%1.1%
Relative Sensitivity 0.831.000.016
Chemical Shift Range (ppm) ~350~12~200

This interactive table summarizes the key properties of the ¹⁹F nucleus that make it advantageous for NMR spectroscopy, compared to ¹H and ¹³C. Data sourced from researchgate.netnih.govnsf.gov.

By incorporating this compound into a larger molecule, the CF₃ group serves as a localized sensor. Any change in the molecule's three-dimensional shape or flexibility alters the electronic environment around the fluorine atoms, which in turn causes a measurable change in the ¹⁹F NMR chemical shift.

Detailed Research Findings:

Conformational Studies: Aromatic amino acids have traditionally been used as ¹⁹F NMR probes in conformational studies. nih.gov The trifluoromethyl group on an aliphatic chain, as in this compound, extends this capability to different molecular contexts.

Real-Time Monitoring of Structural Changes: Researchers have used ¹⁹F NMR to monitor the aggregation process of proteins over time. In one study, the formation of at least six distinct intermediates could be detected and characterized based on their unique ¹⁹F NMR chemical shifts during the formation of amyloid fibers. nih.gov This demonstrates the power of the technique to resolve different structural states.

Determining how a ligand (a small molecule) binds to its target protein is fundamental in drug discovery and chemical biology. nih.govnih.gov ¹⁹F NMR is a powerful tool for this purpose. When a ligand containing a CF₃ group binds to a protein, the CF₃ group moves from a solvent-exposed environment to the often hydrophobic and sterically constrained environment of the protein's binding pocket. This change produces a significant shift in the ¹⁹F NMR signal, providing direct evidence of binding.

Detailed Research Findings:

Screening for Inhibitors: In a proof-of-concept study, researchers demonstrated the ability to screen for enzyme inhibitors directly in mammalian cells using ¹⁹F NMR. nih.gov They monitored the hydrolysis of a fluorinated substrate by the membrane-bound enzyme fatty acid amide hydrolase (FAAH) in the presence of various inhibitors. The rate of substrate consumption, tracked by its ¹⁹F signal, indicated the potency of the inhibitor. nih.gov

Detecting Low Concentration Interactions: By incorporating a perfluorinated tag into a model peptide, researchers were able to detect its ¹⁹F NMR signal even at nanomolar concentrations, highlighting the exceptional sensitivity of the method for studying high-affinity interactions. nih.gov

The high sensitivity and lack of background signal make ¹⁹F NMR an ideal non-invasive method for tracking biological processes in complex mixtures, including cell extracts and intact cells. researchgate.netresearchgate.net

Detailed Research Findings:

Enzyme Activity Assays: The activity of enzymes can be monitored by observing the conversion of a ¹⁹F-labeled substrate to a product. The substrate and product will have distinct chemical shifts, allowing for real-time measurement of the reaction rate. nih.gov

Metabolic Fate and Biodegradation: ¹⁹F NMR has been used to investigate the bacterial degradation of fluorinated compounds. By analyzing culture extracts, researchers were able to identify the production of new fluorinated metabolites, thereby elucidating the biodegradation pathway without needing reference compounds for each intermediate. researchgate.net

Application AreaNMR Phenomenon ObservedResearch Implication
Peptide Conformation Chemical shift changes correspond to different folded states.Elucidation of 3D structure and dynamics. nih.gov
Protein-Ligand Binding A large change in chemical shift upon ligand binding to a protein.Confirmation of binding and screening for inhibitors. nih.govnih.gov
Enzyme Kinetics Disappearance of substrate signal and appearance of product signal over time.Real-time measurement of enzyme activity. nih.gov
Metabolism Studies Appearance of new ¹⁹F signals corresponding to downstream metabolites.Tracking of biological pathways and degradation processes. researchgate.net

This interactive table outlines the primary research applications of this compound as a ¹⁹F NMR probe and the corresponding spectroscopic observations.

Modulation of Conformational and Biophysical Properties in Biomolecules for Research

The strategic incorporation of fluorinated amino acids like this compound into biomolecules offers a powerful method for manipulating their physical and chemical characteristics. The presence of the trifluoromethyl group (CF3) at the 6-position of the hexanoic acid backbone imparts distinct properties that are leveraged in various research applications.

Hydrophobicity Modulation in Peptide Systems

The increased hydrophobicity can enhance the binding affinity of a peptide to its target receptor by promoting interactions with hydrophobic pockets. Furthermore, it can influence the aggregation behavior of peptides, a key area of research in neurodegenerative diseases.

Conformational Constraint Induction in Peptidic Structures

The steric bulk and unique stereoelectronic properties of the trifluoromethyl group can impose significant conformational constraints on the peptide backbone. By restricting the rotational freedom around the Cα-Cβ and subsequent bonds of the amino acid side chain, the incorporation of this compound can stabilize specific secondary structures, such as α-helices or β-sheets.

This ability to pre-organize a peptide into a desired conformation is invaluable for studying structure-activity relationships. By locking a peptide into a bioactive conformation, researchers can gain insights into the molecular basis of its function and design more potent and selective analogues. The gauche effect, an electronic interaction between adjacent fluorine and oxygen atoms, can further contribute to the stabilization of specific rotamers, providing an additional layer of conformational control.

Electronic Effects on Reactivity and Molecular Interactions

The electronic perturbation caused by the CF3 group can also affect the reactivity of the peptide. For instance, it can modulate the nucleophilicity or electrophilicity of adjacent functional groups, which is a critical consideration in the design of enzyme inhibitors or catalytic peptides. These electronic effects are a key tool for fine-tuning the binding energetics and specificity of peptide-protein interactions.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

The primary electronic effect of the -CF3 group is its potent inductive effect, which withdraws electron density from the rest of the molecule. This would lead to a significant polarization of the C-F bonds and a cascade of electron withdrawal along the hexanoic acid chain. This effect is expected to have a pronounced impact on the acidity of the carboxylic acid group and the basicity of the amino group. The pKa of the carboxylic acid is anticipated to decrease (stronger acid) compared to its non-fluorinated counterpart, while the pKa of the amino group is also expected to decrease (less basic).

Quantum chemical calculations would also allow for the determination of various molecular properties that are indicative of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. A lower HOMO energy would suggest a higher ionization potential, making the molecule less susceptible to oxidation. Conversely, a lower LUMO energy would indicate a higher electron affinity, making the molecule more prone to reduction. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity, with a larger gap generally indicating greater stability.

Furthermore, these computational methods can generate an electrostatic potential map, visually representing the charge distribution across the molecule. For 5-Amino-6,6,6-trifluorohexanoic acid, this map would likely show a region of high positive potential around the acidic proton of the carboxyl group and a region of negative potential around the fluorine atoms of the trifluoromethyl group.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Illustrative data based on general principles of fluorinated compounds)

PropertyPredicted ValueSignificance
Dipole Moment (Debye)~ 3.5 - 4.5 DIndicates a significant molecular polarity due to the -CF3 group.
HOMO Energy (eV)~ -8.0 to -9.0Suggests a relatively high ionization potential and resistance to oxidation.
LUMO Energy (eV)~ -0.5 to -1.5Indicates a moderate electron affinity.
HOMO-LUMO Gap (eV)~ 7.0 - 8.0Suggests high kinetic stability.
pKa (Carboxylic Acid)~ 4.0 - 4.5Lower than the non-fluorinated analog, indicating increased acidity.
pKa (Amino Group)~ 9.0 - 9.5Lower than the non-fluorinated analog, indicating decreased basicity.

Molecular Dynamics Simulations of Derivatives in Model Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By incorporating this compound into a peptide chain, MD simulations can provide valuable insights into how this unnatural amino acid affects peptide structure, dynamics, and interactions with its environment, such as a lipid bilayer or an aqueous solution.

When a peptide containing this compound is placed in a model lipid bilayer, MD simulations can predict its preferred location and orientation. The hydrophobic -CF3 group would likely drive the side chain to partition into the hydrophobic core of the bilayer. nih.gov The simulations could also reveal how the presence of this fluorinated residue affects the ordering and dynamics of the surrounding lipid molecules.

In an aqueous environment, MD simulations can shed light on the solvation of the fluorinated peptide. The organization of water molecules around the -CF3 group would be of particular interest, as it is expected to differ from the hydration of a hydrocarbon chain. These simulations can also be used to study the conformational stability of the peptide, for instance, by monitoring the root-mean-square deviation (RMSD) of the backbone atoms from their initial structure. The introduction of the bulky and hydrophobic -CF3 group could potentially stabilize certain secondary structures, such as alpha-helices or beta-sheets.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Potential Findings for a Peptide containing this compound (Illustrative data based on general principles of MD simulations of fluorinated peptides)

Simulation Parameter/ObservableHypothetical Value/ObservationSignificance
Force FieldAMBER, CHARMM with fluorinated amino acid parametersNecessary for accurately modeling the interactions of the fluorinated residue.
SystemPeptide in a POPC lipid bilayer with explicit waterA common model system for studying peptide-membrane interactions.
Simulation Time100 nsA typical timescale to observe significant conformational sampling and interactions.
Root-Mean-Square Deviation (RMSD)Lower RMSD compared to the non-fluorinated peptideSuggests that the fluorinated residue may confer greater conformational stability to the peptide.
Solvent Accessible Surface Area (SASA)Lower SASA for the fluorinated side chain in the lipid bilayerIndicates the burial of the hydrophobic trifluoromethyl group within the membrane core.
Order Parameter of Lipid Acyl ChainsIncreased order parameter in the vicinity of the fluorinated residueSuggests that the fluorinated side chain can influence the packing and ordering of the lipid molecules.

Conformational Analysis and Prediction through Computational Methods

The flexible six-carbon chain of this compound can adopt a multitude of conformations. Computational methods, such as molecular mechanics and potential energy surface (PES) scanning, are essential for identifying the low-energy conformers and understanding the factors that govern its conformational preferences.

The conformational landscape of the hexanoic acid chain will be influenced by a combination of steric and electrostatic interactions. The bulky trifluoromethyl group will introduce significant steric hindrance, disfavoring conformations where it is in close proximity to other bulky groups. The electrostatic repulsion between the negatively charged fluorine atoms and the lone pair of electrons on the amino group, as well as the negatively charged carboxylate group (at physiological pH), will also play a crucial role in determining the preferred conformations.

Computational conformational searches would involve systematically rotating the dihedral angles along the carbon backbone and calculating the relative energy of each resulting conformation. This would generate a potential energy surface, with the valleys corresponding to stable, low-energy conformers. It is expected that extended, anti-periplanar conformations of the carbon backbone would be energetically favored to minimize steric clashes. However, specific gauche interactions involving the amino and carboxyl groups might also lead to stable folded conformations, potentially stabilized by intramolecular hydrogen bonding.

The polarity of the solvent would also be a critical factor in determining the conformational equilibrium. In a non-polar solvent, intramolecular hydrogen bonding might be more prevalent, leading to more compact structures. In a polar solvent like water, the molecule would likely adopt a more extended conformation to maximize its interactions with the surrounding water molecules.

Table 3: Predicted Low-Energy Conformers of this compound (Illustrative data based on general principles of conformational analysis of fluorinated alkanes)

ConformerDihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5)Relative Energy (kcal/mol)Key Features
1 (Global Minimum)~180°, ~180°0.0Fully extended (all-trans) conformation, minimizing steric hindrance.
2~180°, ~60° (gauche)0.8A gauche kink in the chain, potentially allowing for specific interactions.
3~60° (gauche), ~180°1.2Another low-energy gauche conformer.
4~60° (gauche), ~60° (gauche)2.5A more folded conformation, likely less populated.

Advanced Analytical Methodologies for Characterization of Derivatives

Comprehensive Spectroscopic Techniques for Structural Elucidation

Structural elucidation of fluorinated molecules relies on a combination of powerful spectroscopic techniques that go beyond simple spectral acquisition. For derivatives of 5-Amino-6,6,6-trifluorohexanoic acid, these methods are indispensable for unambiguously determining constitution, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. For fluorinated compounds, the presence of the ¹⁹F nucleus offers significant analytical advantages. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which gives it a sensitivity that is 83% of that of the proton (¹H) nucleus. numberanalytics.comnih.gov This high sensitivity allows for the detection of even small quantities of fluorine-containing compounds. numberanalytics.com The chemical shift of ¹⁹F is extremely sensitive to its electronic environment, providing a wealth of structural information. nih.govsouthampton.ac.uk

Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the detailed structural analysis of derivatives of this compound.

¹⁹F NMR: A standard 1D ¹⁹F NMR spectrum provides critical information. The chemical shift of the trifluoromethyl (CF₃) group in a derivative of this compound can indicate the electronic nature of its local environment. Coupling constants between fluorine and other nuclei (e.g., ¹H, ¹³C) provide through-bond connectivity information. southampton.ac.uk For instance, ¹H-¹⁹F couplings can be large, and long-range couplings are also common, which is vital for structural assignment. nih.gov

Multi-dimensional NMR: 2D NMR techniques are essential for resolving complex spectra and establishing unambiguous correlations between different nuclei within a molecule. numberanalytics.com These experiments are crucial for assigning the full ¹H, ¹³C, and ¹⁹F spectral data for derivatives.

Correlation Spectroscopy (COSY): A ¹⁹F-¹⁹F COSY experiment reveals through-bond coupling between different fluorine nuclei, which would be particularly relevant if further fluorination is introduced into the molecule. numberanalytics.com

Heteronuclear Correlation (HETCOR/HSQC/HMBC): These experiments map correlations between ¹⁹F and other nuclei like ¹H and ¹³C.

¹⁹F-¹H HETCOR (or HSQC): This experiment correlates fluorine signals with those of directly attached or nearby protons, helping to place the fluorinated group within the molecule's proton framework.

¹⁹F-¹³C HSQC/HMBC: Heteronuclear Single Quantum Coherence (HSQC) typically shows correlations between nuclei over one bond (¹J), while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (²J, ³J, and sometimes ⁴J). numberanalytics.com Given the large one- and two-bond ¹⁹F-¹³C coupling constants in fluorinated compounds, these experiments are robust for characterization. acs.org A ¹⁹F-¹³C HMBC spectrum is invaluable for tracing the carbon skeleton from the vantage point of the CF₃ group.

Nuclear Overhauser Effect Spectroscopy (NOESY/HOESY): These experiments detect through-space interactions, providing information about the spatial proximity of nuclei. A ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment can establish the conformation of the molecule by showing which protons are physically close to the fluorine atoms, which is critical for stereochemical analysis. numberanalytics.comnih.gov

A summary of advanced NMR techniques applicable to these derivatives is presented below.

TechniqueInformation ProvidedRelevance to this compound Derivatives
¹⁹F{¹H} NMR Decoupled fluorine spectrum showing chemical shifts and ¹⁹F-¹⁹F couplings.Determines the electronic environment of the CF₃ group and other fluorinated positions. nih.govsouthampton.ac.uk
¹⁹F-¹H HETCOR/HSQC Correlates fluorine nuclei with attached or geminal protons.Assigns protons on the carbon adjacent to the CF₃ group (C6). numberanalytics.com
¹⁹F-¹³C HSQC/HMBC Maps short-range (¹J, ²J) and long-range (ⁿJ) F-C correlations.Unambiguously assigns the CF₃ group to C6 and helps trace the full carbon backbone. numberanalytics.comacs.org
¹⁹F-¹H HOESY Reveals through-space proximity between fluorine and proton nuclei.Elucidates the 3D structure and conformational preferences of the hexanoic acid chain. numberanalytics.comnih.gov
¹⁹F-¹⁹F COSY Shows coupling networks between different fluorine atoms.Essential for derivatives with multiple, distinct fluorinated sites. numberanalytics.comnih.gov

These advanced NMR methods, centered on the unique properties of the ¹⁹F nucleus, provide a powerful toolkit for the definitive structural elucidation of derivatives of this compound. nih.govrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of studying derivatives of this compound, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is instrumental in elucidating reaction mechanisms.

The study of reaction pathways often involves the identification of transient intermediates, byproducts, and final products. LC-HRMS can separate complex reaction mixtures and provide highly accurate mass measurements for each component, allowing for the determination of elemental compositions. nih.gov This is crucial for identifying unexpected products or short-lived intermediates that provide clues to the reaction pathway.

For example, in a proposed reaction mechanism, key intermediates can be targeted for detection. nih.gov If a reaction is thought to proceed through a specific intermediate, monitoring the reaction mixture over time with LC-MS for a species with the calculated exact mass of that intermediate can provide strong evidence for the proposed mechanism. For instance, in a photoredox-catalyzed reaction to form α-fluoro amino acids, the detection of protonated and dialkylated byproducts helped establish the intermediacy of a key radical species. nih.gov Similarly, in studying the base-mediated defluorination of trifluoromethyl groups, the mechanism was supported by identifying key intermediates and products. acs.org

While immensely powerful, standard mass spectrometry workflows can sometimes fall short in the comprehensive identification of all fluorinated products in a complex mixture. nih.gov Combining LC-HRMS with other techniques, especially ¹⁹F NMR, creates a more robust protocol. ¹⁹F NMR can detect and help quantify all fluorinated species in a sample, while LC-HRMS provides the mass data needed to propose structures for these species. nih.gov This combined approach ensures a more complete mass balance and a more accurate understanding of the reaction mechanism. Buffers compatible with native mass spectrometry, such as fluorinated ethylamines, can also be employed to study noncovalent interactions under physiological pH conditions. acs.org

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. libretexts.org For key derivatives of this compound, obtaining a single-crystal X-ray structure provides unambiguous proof of chemical identity, connectivity, and stereochemistry. nih.govnih.gov

This technique is particularly valuable for:

Absolute Structure Confirmation: It confirms the exact arrangement of atoms in the molecule, resolving any ambiguities that may remain after spectroscopic analysis. This is especially important for novel compounds. nih.govresearchgate.net

Stereochemical Insights: For chiral derivatives, X-ray crystallography can determine the absolute configuration. It also reveals the preferred conformation of the molecule in the solid state, including the torsion angles along the carbon backbone and the orientation of the amino and trifluoromethyl groups.

Understanding Intermolecular Interactions: The crystal structure reveals how molecules pack together, providing insight into intermolecular forces such as hydrogen bonding (involving the amino and carboxylic acid groups) and potentially weaker interactions involving the fluorine atoms. researchgate.net

Impact of Fluorination: By comparing the structures of fluorinated derivatives with their non-fluorinated counterparts, researchers can gain a fundamental understanding of how the bulky and highly electronegative trifluoromethyl group influences molecular shape and packing. nih.gov Studies on other fluorinated molecules have shown that while the CF₃ group is larger than a methyl group, it can be accommodated within protein cores or crystal lattices with minimal structural perturbation. nih.govnih.gov

The process involves growing a high-quality single crystal of the derivative, exposing it to a focused X-ray beam, and analyzing the resulting diffraction pattern. libretexts.org The data from this analysis allows for the calculation of an electron density map, from which the positions of all atoms can be determined. pan.pl

A typical output from an X-ray crystallographic analysis includes precise data on unit cell dimensions, bond lengths, bond angles, and atomic coordinates.

Crystallographic ParameterDescription
Crystal System The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles of the unit cell, the repeating unit of the crystal.
Z The number of molecules per unit cell.
Resolution (Å) A measure of the level of detail resolved in the electron density map. Lower values are better.
R-factor An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure chiral amino acids is a cornerstone of medicinal and bio-organic chemistry. For γ-amino acids containing a trifluoromethyl group, such as 5-Amino-6,6,6-trifluorohexanoic acid, achieving high stereoselectivity is a significant challenge. Future research will likely focus on developing novel catalytic asymmetric methods to construct the chiral center at the C5 position.

Emerging research into the synthesis of trifluoromethylated γ-amino acids has demonstrated the power of chiral phase-transfer catalysis. One unprecedented approach involves the umpolung (reverse polarity) addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. nih.gov This reaction is enabled by newly designed cinchona alkaloid-derived chiral phase-transfer catalysts, which have overcome previous issues of poor regioselectivity and low enantioselectivity. nih.gov This method provides a high-yield pathway to enantiomerically enriched trifluoromethylated γ-amino acid derivatives and their corresponding γ-lactams. nih.gov With catalyst loadings as low as 0.2 mol%, the reaction proceeds with excellent chemo-, regio-, and enantioselectivity. nih.gov

The effectiveness of this strategy across various substrates suggests its potential applicability for the synthesis of chiral this compound. Below is a summary of results from the synthesis of analogous trifluoromethylated γ-amino acids using this method. nih.gov

EntryImine Substrate (R group)Yield (%)Enantiomeric Excess (ee, %)
1n-Hexyl9693
2Benzyl9592
34-Fluorobenzyl9391
4Cyclohexyl9593
5Isopropyl9693
6Alkenyl9090

Another promising avenue is the combination of organocatalysis and diastereoselective reduction. A recently developed method utilizes the stereospecific isomerization of α-chiral allylic amines, followed by a diastereoselective reduction of the resulting chiral imine or enamine intermediates. acs.org This approach successfully yields γ-trifluoromethylated aliphatic amines with two distinct stereocenters in high yields and selectivities, demonstrating a robust strategy for creating complex chiral structures that could be adapted for this compound. acs.org

Expansion of Applications in Chemical Biology Tool Development

The incorporation of fluorinated amino acids into peptides and proteins is a well-established strategy for modulating their properties. numberanalytics.com The unique characteristics of the carbon-fluorine bond—including its high strength, polarity, and low polarizability—can be leveraged to enhance protein stability, influence conformation, and improve resistance to enzymatic degradation. princeton.edu It is anticipated that this compound will serve as a valuable building block in this context.

Future applications in chemical biology are expected to include:

Modulation of Peptide and Protein Properties : Introducing this compound into peptide sequences could increase their thermal and chemical stability and enhance lipophilicity. This can improve the biological and pharmacological activity of peptide-based drugs and probes. numberanalytics.com

¹⁹F NMR and PET Imaging : The fluorine atoms provide a powerful spectroscopic handle. The trifluoromethyl group is an excellent ¹⁹F NMR probe, offering a background-free signal to study protein structure, dynamics, and interactions in detail. mdpi.comnih.gov Furthermore, if synthesized with the fluorine-18 (B77423) isotope, it could be used as a tracer for Positron Emission Tomography (PET) imaging, enabling the visualization and tracking of molecules in living organisms. numberanalytics.comnih.gov

Development of Novel Materials : Beyond biology, fluorinated amino acids have potential in materials science. They can be used to create surfaces with tailored properties like increased hydrophobicity or can be incorporated into polymers to enhance thermal stability and chemical resistance. numberanalytics.com

Exploration of New Derivatization Strategies for Advanced Research Probes

Derivatization of this compound at its primary amine or carboxylic acid functionalities is a key strategy for developing advanced research tools. These modifications can be used to attach reporter groups, improve analytical detection, or create multifunctional probes.

One promising derivatization reagent is 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) . This compound, an analogue of the classic Sanger reagent, reacts specifically with primary amines. nih.gov This reaction could be adapted for this compound to create derivatives that are easily detectable by HPLC, facilitating quantification in complex biological samples. The use of microwave-assisted synthesis for this derivatization offers a rapid and efficient method, reducing reaction times and the use of organic solvents. nih.gov

Furthermore, the trifluoromethyl group itself is a valuable functional handle and reporter. Its strong and sensitive ¹⁹F NMR signal allows it to serve as a "spy" within biological systems. nih.govnih.gov Future research could focus on creating multimodal probes by derivatizing the amino or carboxyl group of this compound with other functional units, such as a fluorophore or a photo-crosslinker. Such a molecule would allow researchers to correlate ¹⁹F NMR data with fluorescence imaging or to permanently label binding partners, providing deeper insights into molecular interactions. The selective trifluoromethylation of aromatic amino acid residues in native proteins has already been demonstrated, highlighting the utility of the CF₃ group as a site-specific label for studying protein structure and hydrophobic interactions. researchgate.net This precedent suggests that a strategically incorporated building block like this compound could be an invaluable tool for protein engineering and analysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-6,6,6-trifluorohexanoic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis of fluorinated amino acids like this compound typically involves multi-step reactions, including fluorination via trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) or nucleophilic substitution. Key steps include:

  • Precursor selection : Starting with hexanoic acid derivatives, introducing trifluoromethyl groups at the 6-position via radical or electrophilic fluorination.
  • Amino group protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during synthesis.
  • Purification : Reverse-phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity.
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via 19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the physical and chemical properties of this compound be systematically characterized?

  • Methodological Answer :

  • Solubility and stability : Test solubility in aqueous buffers (pH 2–12) and organic solvents (DMSO, acetonitrile). Stability studies under light, heat (40–80°C), and oxidizing conditions (H2_2O2_2) for 24–72 hours.
  • Spectroscopic analysis :
  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm structure and detect impurities. For example, 19F^{19}\text{F} NMR peaks near -60 to -75 ppm indicate trifluoromethyl groups.
  • Mass spectrometry : Electrospray ionization (ESI-MS) in positive/negative ion modes for molecular weight confirmation.
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

Advanced Research Questions

Q. How do trifluoromethyl groups influence the compound’s reactivity in peptide coupling or metal-binding studies?

  • Methodological Answer :

  • Peptide coupling : Compare coupling efficiency (e.g., using EDCI/HOBt) with non-fluorinated analogs. Fluorinated amino acids may exhibit steric hindrance or electronic effects, reducing coupling yields. Monitor via HPLC and circular dichroism (CD) for secondary structure impacts.
  • Metal-binding assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) to study interactions with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}). The trifluoromethyl group’s electron-withdrawing nature may alter binding constants compared to non-fluorinated analogs .

Q. What computational methods are suitable for predicting the conformational stability and reactivity of this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate solvated systems (water, DMSO) to study backbone flexibility and hydrogen-bonding patterns.
  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Optimize geometries at the B3LYP/6-31G(d,p) level.
  • Reactivity prediction : Use Fukui indices to predict sites for electrophilic attack, particularly at the amino group or carboxylate moiety .

Q. How can contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F} NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Artifact identification : Rule out solvent effects (e.g., deuterated solvents) or paramagnetic impurities by repeating experiments with fresh samples.
  • Dynamic processes : Variable-temperature NMR to detect conformational exchange (e.g., rotamers) causing peak broadening.
  • Cross-validation : Compare with literature data for structurally similar trifluoromethylated compounds. For example, trifluoroacetic acid derivatives show 19F^{19}\text{F} NMR shifts between -70 to -80 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.